Cas no 1368870-09-0 (3-(4-fluorobenzenesulfonyl)pyrrolidine)

3-(4-fluorobenzenesulfonyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3-[(4-fluorophenyl)sulfonyl]-
- 3-(4-fluorobenzenesulfonyl)pyrrolidine
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- MDL: MFCD21888524
- Inchi: 1S/C10H12FNO2S/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10/h1-4,10,12H,5-7H2
- InChI Key: IMDZNQRILZASRY-UHFFFAOYSA-N
- SMILES: N1CCC(S(C2=CC=C(F)C=C2)(=O)=O)C1
3-(4-fluorobenzenesulfonyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242158-0.5g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-242158-0.1g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-242158-1.0g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-242158-5.0g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-242158-1g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-242158-10.0g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-242158-2.5g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-242158-0.25g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-242158-5g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-242158-0.05g |
3-(4-fluorobenzenesulfonyl)pyrrolidine |
1368870-09-0 | 95% | 0.05g |
$612.0 | 2024-06-19 |
3-(4-fluorobenzenesulfonyl)pyrrolidine Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on 3-(4-fluorobenzenesulfonyl)pyrrolidine
3-(4-Fluorobenzenesulfonyl)pyrrolidine (CAS No: 1368870-09-0)
3-(4-Fluorobenzenesulfonyl)pyrrolidine, a compound with the CAS registry number 1368870-09-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in drug design and chemical synthesis. The molecule's structure features a pyrrolidine ring, a five-membered saturated cyclic amine, substituted with a sulfonyl group attached to a fluorobenzene moiety. This unique combination of functional groups imparts distinctive chemical and physical properties to the compound.
The synthesis of 3-(4-fluorobenzenesulfonyl)pyrrolidine involves a series of well-established organic reactions, including nucleophilic substitution, sulfonation, and cyclization processes. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its preparation. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the reaction conditions, thereby enhancing yield and purity.
One of the most intriguing aspects of 3-(4-fluorobenzenesulfonyl)pyrrolidine is its biological activity. Studies have shown that this compound exhibits potent inhibitory effects on various enzymes, making it a promising candidate for drug development. For instance, it has been reported to inhibit kinases involved in cancer cell proliferation, offering potential therapeutic applications in oncology. Additionally, its ability to modulate ion channels has sparked interest in its use for treating neurological disorders such as epilepsy and chronic pain.
Recent research has also delved into the material science applications of 3-(4-fluorobenzenesulfonyl)pyrrolidine. Its unique electronic properties make it a valuable component in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers. Scientists have successfully incorporated this compound into polymer networks, demonstrating its potential for use in flexible electronics and sensors.
The fluorine atom in the 4-fluorobenzenesulfonyl group plays a crucial role in determining the compound's reactivity and stability. Fluorine's electronegativity enhances the electron-withdrawing effect of the sulfonyl group, which not only increases the molecule's polarity but also improves its solubility in polar solvents. This property is particularly advantageous in pharmaceutical applications where solubility is critical for bioavailability.
Furthermore, 3-(4-fluorobenzenesulfonyl)pyrrolidine has been utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various post-synthetic modifications makes it a valuable building block in medicinal chemistry. For example, researchers have appended additional functional groups to this compound to enhance its pharmacokinetic properties or to target specific biological pathways.
In terms of spectroscopic characterization, 3-(4-fluorobenzenesulfonyl)pyrrolidine exhibits distinct NMR and IR spectra that are consistent with its molecular structure. The presence of the sulfonyl group results in characteristic absorption bands in the IR spectrum, while the pyrrolidine ring contributes to specific chemical shifts in the NMR spectrum. These spectral features are essential for confirming the compound's identity and purity during analytical studies.
Recent computational studies have provided deeper insights into the electronic structure and reactivity of 3-(4-fluorobenzenesulfonyl)pyrrolidine. Using density functional theory (DFT), researchers have mapped out the molecule's frontier molecular orbitals, which are critical for understanding its reactivity towards electrophiles and nucleophiles. These findings have been instrumental in designing new synthetic strategies for this compound.
In conclusion, 3-(4-fluorobenzenesulfonyl)pyrrolidine (CAS No: 1368870-09-0) is a multifaceted compound with remarkable potential across diverse scientific disciplines. Its unique combination of functional groups, coupled with recent advancements in synthesis and application studies, positions it as a key player in modern chemical research.
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